molecular formula C6H9F3O3 B018060 Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate CAS No. 107018-39-3

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Cat. No.: B018060
CAS No.: 107018-39-3
M. Wt: 186.13 g/mol
InChI Key: HUCCJSWZXCFGFK-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C6H9F3O3. It is a colorless liquid known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate can be synthesized through the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes. The trifluoromethyl group enhances the compound’s ability to form stable interactions with active sites of enzymes, potentially inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

  • 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
  • 3,3,3-trifluoro-2-hydroxypropanoic acid
  • 2-amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride

Comparison: Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is unique due to its ester functional group, which imparts different reactivity compared to its acid or amine counterparts. The presence of the trifluoromethyl group in all these compounds provides enhanced stability and reactivity, making them valuable in various chemical and biological applications .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCCJSWZXCFGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446384
Record name Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107018-39-3
Record name Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107018-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-2-(trifluoromethyl)propionic acid ethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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